N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide
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Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide, commonly known as PMPES, is a sulfonamide-based compound that has been widely used in scientific research. It is a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Scientific Research Applications
Pharmacological Characterization
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide has been studied for its pharmacological properties, particularly as a κ-opioid receptor (KOR) antagonist. It shows high affinity for human, rat, and mouse KORs, and exhibits selectivity for these receptors. Such compounds have shown potential for treating depression and addiction disorders, as demonstrated in animal models like mice and rats (Grimwood et al., 2011).
Synthesis and Characterization
The synthesis process of related sulfonamide compounds involves steps like chlorination, ammonolysis, condensation, and purification. These methods contribute to the efficient production of sulfonamides, which are critical for further pharmacological testing and development (Zhang, 2006).
Anti-Inflammatory and Antioxidant Properties
Derivatives of similar compounds have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These activities are crucial for developing new therapeutic agents for various diseases (Küçükgüzel et al., 2013).
Regioselectivity in Reactions
Studies on the reactions of N-(polychloroethylidene)-sulfonamides with pyrroles, including 1-methyl-1H-pyrrole, have been conducted to understand the regioselectivity of these reactions. This research provides insights into the molecular interactions and the effects of substituents, which is valuable for the design of new chemical entities (Rozentsveig et al., 2008).
GPR119 Agonists Discovery
The discovery and optimization of novel N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide GPR119 agonists demonstrate the therapeutic potential of such compounds in treating various disorders. The focus on the modification of the pyridylphthalimide motif of these molecules highlights the importance of structural modifications in enhancing drug efficacy (Yu et al., 2014).
properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-18-12-5-8-15(18)16(19)9-11-17-22(20,21)13-10-14-6-3-2-4-7-14/h2-8,12,16-17,19H,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDLDTGCHMJBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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